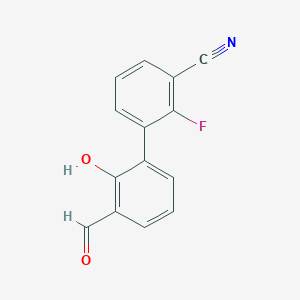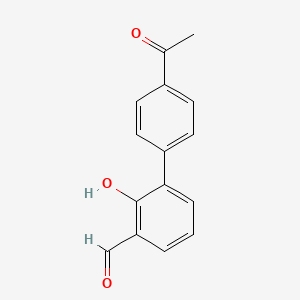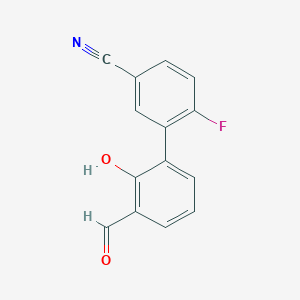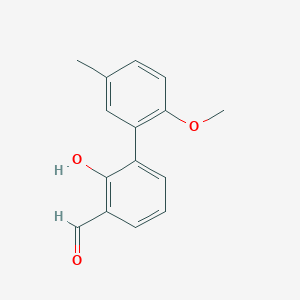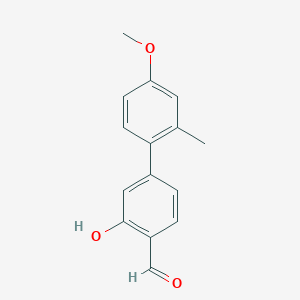
5-(3-Carboxyphenyl)-2-formylphenol, 95%
描述
5-(3-Carboxyphenyl)-2-formylphenol, 95% (5-CFP-2F) is a phenolic compound with a wide range of applications in the scientific community. It is a colorless crystalline solid that is soluble in water and has a melting point of 97-99°C. 5-CFP-2F has been used in a variety of areas, including biochemistry, physiology, and laboratory experiments, due to its unique properties.
科学研究应用
5-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-hydroxy-3-formylbenzoic acid and 4-hydroxy-3-formylbenzaldehyde. In addition, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of polymers, such as poly(4-hydroxy-3-formylbenzaldehyde) and poly(4-hydroxy-3-formylbenzoic acid). Furthermore, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of various other compounds, such as 4-hydroxy-3-formylbenzaldehyde and 4-hydroxy-3-formylbenzoic acid derivatives.
作用机制
The mechanism of action of 5-(3-Carboxyphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-2-formylphenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties. In addition, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes. Furthermore, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to have an effect on the immune system, modulating the production of inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 5-(3-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments include its easy synthesis and availability, as well as its low cost. Furthermore, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has a wide range of applications in the scientific community, making it a versatile compound. However, there are some limitations to using 5-(3-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound has a low solubility in water, making it difficult to dissolve in aqueous solutions. In addition, the compound has a low melting point, making it difficult to handle at higher temperatures.
未来方向
There are several potential future directions for 5-(3-Carboxyphenyl)-2-formylphenol, 95%. One possible direction is to further investigate its biochemical and physiological effects. In addition, further research could be conducted to explore the compound’s potential therapeutic applications, such as its ability to modulate the immune system and inhibit the activity of certain enzymes. Furthermore, further research could be conducted to explore the compound’s potential applications in the synthesis of polymers, as well as its potential use as a food preservative. Finally, further research could be conducted to explore the compound’s potential toxicity and its potential effects on humans and other organisms.
合成方法
The synthesis of 5-(3-Carboxyphenyl)-2-formylphenol, 95% is relatively simple and can be accomplished in three steps. The first step is the reaction of p-hydroxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to produce 4-hydroxy-3-formylbenzoic acid. The second step involves the oxidation of 4-hydroxy-3-formylbenzoic acid with a suitable oxidizing agent, such as potassium permanganate, to produce 5-(3-carboxyphenyl)-2-formylphenol. Finally, the compound is purified by recrystallization to obtain the desired product, 5-(3-Carboxyphenyl)-2-formylphenol, 95%.
属性
IUPAC Name |
3-(4-formyl-3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-12-5-4-10(7-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-8,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBHDWCERRWRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685151 | |
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-2-formylphenol | |
CAS RN |
1261995-01-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261995-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





